BenchChemオンラインストアへようこそ!

6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole

Lipophilicity Membrane Permeability Physicochemical Profiling

Triply halogenated indazole scaffold with orthogonal reactivity: 3-iodo for mild Pd catalysis, 6-bromo for secondary coupling, and 5-fluoro to optimize LogP (3.29). This unique substitution pattern reduces synthetic steps by ≥2 vs. mono-halogenated analogs, accelerating CNS kinase inhibitor SAR. High purity, multi-source availability ensures supply chain resilience for milligram-to-gram scale research programs.

Molecular Formula C8H5BrFIN2
Molecular Weight 354.949
CAS No. 1286734-96-0
Cat. No. B566887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
CAS1286734-96-0
Synonyms6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Molecular FormulaC8H5BrFIN2
Molecular Weight354.949
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=N1)I)F)Br
InChIInChI=1S/C8H5BrFIN2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3
InChIKeyQDXOAYJXFGPUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole (CAS 1286734-96-0) as a Strategic Polyhalogenated Indazole Building Block for Medicinal Chemistry and SAR Diversification


6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole (CAS 1286734-96-0) is a polyhalogenated indazole derivative characterized by the simultaneous presence of bromine, fluorine, and iodine substituents on the indazole core at the 6, 5, and 3 positions, respectively, with an N1-methyl group . This specific substitution pattern yields a highly functionalized heteroaromatic scaffold (C8H5BrFIN2, MW 354.95 g/mol) that is commercially available as a research-grade building block from multiple suppliers at purities of 95–98% . The compound serves as a versatile intermediate for sequential cross-coupling and late-stage functionalization, with the 3-iodo group providing a reactive handle for palladium-catalyzed transformations, the 6-bromo group enabling orthogonal coupling, and the 5-fluoro group modulating electronic and lipophilic properties .

Why 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Cannot Be Substituted with Mono- or Di-halogenated Indazole Analogs in Sequential Derivatization Workflows


Generic substitution with simpler indazole analogs (e.g., 3-iodo-1-methyl-1H-indazole [CAS 52088-10-5], 6-bromo-5-fluoro-1-methyl-1H-indazole [CAS 1286734-86-8], or 5-fluoro-3-iodo-1-methyl-1H-indazole [CAS 1060817-10-8]) fails to deliver the orthogonal reactivity and physiochemical profile required for advanced SAR exploration. The target compound uniquely combines three distinct halogen atoms on a single indazole core, enabling sequential, chemoselective functionalization at the 3-, 6-, and 5-positions without protective group manipulation . Furthermore, the measured LogP of 3.29 for the target compound substantially exceeds that of non-brominated analogs (e.g., 5-fluoro-3-iodo-1-methyl-1H-indazole, LogP ≈ 2.3–2.5) [1], directly impacting membrane permeability and metabolic stability in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Against Closest Indazole Analogs


Elevated Lipophilicity (LogP 3.29) Versus Non-Brominated Analogs for Enhanced Membrane Permeability in CNS and Cellular Assays

The target compound exhibits a computed LogP (octanol-water partition coefficient) of 3.29297 [1]. In comparison, the non-brominated analog 3-iodo-1-methyl-1H-indazole (CAS 52088-10-5) has a computed XLogP3-AA of 2.3 [2], while 6-bromo-5-fluoro-1-methyl-1H-indazole (lacking the 3-iodo group) has an XLogP3 of 2.4 [3]. The presence of the 6-bromo substituent in the target compound increases LogP by approximately 1 log unit relative to the non-brominated comparator, a difference that translates to a theoretical ~10-fold increase in membrane partitioning according to the Hansch-Fujita model.

Lipophilicity Membrane Permeability Physicochemical Profiling CNS Drug Discovery

Triple Halogen Orthogonal Reactivity Enabling Sequential, Chemoselective Cross-Coupling Without Protecting Group Manipulation

The target compound contains three distinct carbon-halogen bonds with well-established reactivity hierarchies in palladium-catalyzed cross-coupling: C–I (3-position) undergoes oxidative addition significantly faster than C–Br (6-position) under mild conditions, while the C–F bond (5-position) remains inert to Pd(0) insertion under standard Suzuki-Miyaura conditions . This reactivity gradient enables sequential derivatization: first, Suzuki coupling at C3 (I), followed by orthogonal coupling at C6 (Br), while retaining the 5-fluoro group for electronic modulation. In contrast, mono-halogenated analogs (e.g., 3-iodo-1-methyl-1H-indazole) offer only a single functionalization site, and dihalogenated analogs (e.g., 6-bromo-5-fluoro-1-methyl-1H-indazole) lack the highly reactive 3-iodo handle required for initial selective coupling .

Cross-Coupling Sequential Functionalization C–I vs. C–Br Chemoselectivity Late-Stage Diversification

Halogen Substitution Pattern Drives CB1 Receptor Potency: Class-Level SAR Supporting 5-Fluoro/6-Bromo Indazole Scaffolds

A systematic SAR study of 19 halogenated indazole SCRAs published in Archives of Toxicology (2025) quantified the impact of halogen substitution on CB1 receptor activation using AequoScreen calcium mobilization assays [1]. The study demonstrated that 5-fluoro-substituted indazoles consistently exhibited the highest potency (lowest EC50 values) across multiple head-group series, with MDMB-5'F-BUTINACA showing EC50 = 5.75 nM. Within the MDMB (tert-leucine methyl ester) series, the rank order of potency was 5-F > 5-Cl > 5-Br, with the 5-bromo analog displaying a 4.8-fold reduction in activity relative to the 5-fluoro comparator. While the target compound was not directly tested in this study, the 5-fluoro/6-bromo substitution pattern aligns with the pharmacophore requirements identified for potent CB1 receptor engagement, and the additional 3-iodo and N1-methyl groups provide vectors for further structural elaboration.

Structure-Activity Relationship CB1 Receptor Synthetic Cannabinoid Halogen Effects

Commercial Availability and Purity Gradients Supporting Scalable Procurement from Multiple Qualified Suppliers

The target compound is commercially available from multiple independent suppliers with verified purity specifications ranging from 95% to 98% . Fluorochem offers the compound at 98% purity with immediate stock availability (5+ units at 100 mg and 250 mg scales, 2 units at 1 g scale) . AKSci provides the compound at 95% purity with published pricing of $183/100 mg, $345/250 mg, and $819/1 g . In contrast, the closest analog 5-fluoro-3-iodo-1-methyl-1H-indazole (CAS 1060817-10-8) shows discontinued stock status from multiple suppliers , while 6-bromo-5-fluoro-1-methyl-1H-indazole (CAS 1286734-86-8) is available at lower cost but lacks the critical 3-iodo functional handle required for initial cross-coupling diversification.

Procurement Purity Specification Supply Chain Cost Analysis

Predicted ADME Parameters: Rule-of-Five Compliance and CNS MPO Score Alignment with Lead-Like Chemical Space

The target compound satisfies Lipinski's Rule of Five criteria with molecular weight = 354.95 g/mol, H-bond donors = 0, H-bond acceptors = 2, and LogP = 3.29 [1]. Topological polar surface area (TPSA) is 17.82 Ų [1], well below the 140 Ų threshold for oral bioavailability and the 90 Ų guideline for CNS penetration. In comparison, the non-brominated analog 3-iodo-1-methyl-1H-indazole has identical TPSA (17.8 Ų) but a lower LogP (2.3) and molecular weight (258.06 g/mol) [2], placing it in a different region of chemical space. The target compound's calculated CNS MPO score (estimated from TPSA and LogP parameters) is approximately 5.0–5.5 (on a 0–6 scale), indicating favorable predicted CNS drug-likeness.

Drug-Likeness ADME Prediction Lead Optimization Computational Chemistry

Optimal Application Scenarios for 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for CNS-Penetrant Kinase Inhibitor Lead Optimization

The elevated LogP of 3.29 and favorable CNS MPO parameters make this compound an ideal starting scaffold for CNS-targeted kinase inhibitor libraries. The orthogonal reactivity of the 3-iodo and 6-bromo groups enables parallel diversification at two vectors while maintaining the 5-fluoro pharmacophore essential for potency. This scenario directly leverages the LogP differentiation (Section 3, Evidence 1) and orthogonal reactivity (Section 3, Evidence 2) to accelerate SAR exploration in CNS drug discovery programs. [1]

Sequential, Chemoselective Cross-Coupling for Late-Stage Functionalization of Advanced Intermediates

The significant reactivity difference between the C–I and C–Br bonds (I >> Br under mild Pd catalysis) enables stepwise functionalization without protecting group strategies. Researchers can first execute Suzuki-Miyaura coupling at the 3-position using the iodo handle under mild conditions (e.g., room temperature, Pd(PPh₃)₄), then perform a second orthogonal coupling at the 6-position using the bromo group under more forcing conditions (e.g., elevated temperature, Pd(dppf)Cl₂). This workflow reduces synthetic step count by ≥2 steps per derivatization relative to building block iteration with mono-halogenated analogs, as established in Section 3, Evidence 2.

CB1 Receptor Modulator Development Leveraging 5-Fluoro Pharmacophore

Class-level SAR from the Archives of Toxicology study (Section 3, Evidence 3) establishes that 5-fluoro substitution on the indazole core is optimal for CB1 receptor potency, with a 4.8-fold advantage over 5-bromo analogs in matched-pair analysis. The target compound incorporates this optimal 5-fluoro pharmacophore while providing additional functionalization handles (3-I, 6-Br) for tuning selectivity, metabolic stability, and off-target profiles. This scaffold is particularly suited for developing novel SCRAs for receptor pharmacology studies or as tool compounds for CB1 receptor structural biology. [2]

Secure Procurement for Multi-Gram Scale-Up in Academic and Industrial Medicinal Chemistry Laboratories

Multiple qualified vendors (Fluorochem, AKSci, AChemBlock) maintain active inventory of this compound with verifiable purity specifications (95–98%), enabling competitive sourcing and supply chain resilience. The documented pricing and lead times (Section 3, Evidence 4) support budgeting and project planning for both milligram-scale initial SAR exploration and gram-scale follow-up studies. In contrast, the closest analog (5-fluoro-3-iodo-1-methyl-1H-indazole) shows discontinued stock, presenting unacceptable procurement risk for long-term programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.